Cysmethynil

Übersicht

Beschreibung

- Wenn Icmt Ras methyliert, löst es unkontrolliertes Zellwachstum aus. Durch die Hemmung von Icmt trägt this compound dazu bei, das normale Zellwachstum und die Zellproliferation aufrechtzuerhalten .

Cysmethynil: (chemische Formel: CHNO) ist eine Verbindung, die Icmt (Isoprenylcystein-Carboxyl-Methyltransferase) hemmt, ein Protein, das für die Methylierung von Ras-Proteinen verantwortlich ist.

Herstellungsmethoden

Synthesewege: Der Syntheseweg für this compound beinhaltet Indol-basierte Chemie.

Reaktionsbedingungen: Spezielle Reaktionsbedingungen sind nicht umfassend dokumentiert, aber die Forschung deutet darauf hin, dass seine Synthese Indolderivate und Amidbildung umfasst.

Industrielle Produktion: Details zu Produktionsmethoden im industriellen Maßstab sind begrenzt.

Vorbereitungsmethoden

Synthetic Routes: The synthetic route for Cysmethynil involves indole-based chemistry.

Reaction Conditions: Specific reaction conditions are not widely documented, but research suggests its synthesis involves indole derivatives and amide formation.

Industrial Production: Details on industrial-scale production methods are limited.

Analyse Chemischer Reaktionen

Reaktionen: Cysmethynil unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Diese werden nicht explizit angegeben, aber typische Reagenzien für die Amidbildung und Indolchemie können beteiligt sein.

Hauptprodukte: Die bei der Synthese von this compound gebildeten Hauptprodukte sind nicht umfassend dokumentiert.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Cysmethynil has been extensively studied for its anti-cancer properties:

- Inhibition of Tumor Growth : Research indicates that this compound treatment results in dose-dependent inhibition of proliferation in pancreatic cancer cell lines such as MiaPaCa2, AsPC-1, and PANC-1 . In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, particularly in adenocarcinoma .

- Mechanisms of Action : The compound induces cell cycle arrest and apoptosis through increased levels of cyclin kinase inhibitors and markers of apoptosis like cleaved caspase-7. Additionally, it promotes autophagy, further contributing to its anti-cancer effects .

Malignant Pleural Effusion Management

This compound has shown promise in the management of malignant pleural effusion (MPE), a condition often associated with advanced cancer:

- Reduction of Pleural Fluid Accumulation : In experimental models, this compound significantly reduced pleural fluid volume and tumor burden associated with lung adenocarcinoma .

- Anti-Angiogenic Properties : The compound inhibits endothelial cell proliferation, migration, and tube formation, suggesting a mechanism that limits tumor-associated angiogenesis .

Potential for Combination Therapies

This compound's ability to inhibit ICMT may enhance the efficacy of existing chemotherapeutic agents. Studies suggest that it could be synergistic with other treatments, potentially improving outcomes for patients with resistant tumors .

Development of Derivatives

Due to this compound's limitations regarding solubility and lipophilicity, researchers have focused on developing derivatives that retain its inhibitory properties while improving pharmacokinetic profiles. For instance, compound 8.12 has been identified as a more effective alternative with enhanced solubility and lower IC50 values compared to this compound .

Summary Table of this compound Applications

Case Study 1: Pancreatic Cancer

In a study involving MiaPaCa2 cells treated with this compound, researchers observed significant increases in prelamin A levels correlating with decreased cell viability. This study highlighted the compound's specific action on ICMT and its potential as a targeted therapy for pancreatic cancer .

Case Study 2: Malignant Pleural Effusion

In murine models of MPE, this compound not only reduced fluid accumulation but also shifted macrophage polarization towards an M1 anti-tumor phenotype. This suggests a dual role in managing both tumor burden and associated inflammatory responses .

Wirkmechanismus

Icmt Inhibition: Cysmethynil inhibits Icmt, preventing Ras activation. This keeps cell growth in check.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Cysmethynil liegt in seiner spezifischen Zielsetzung von Icmt und seinem Potenzial als Antikrebsmittel.

Ähnliche Verbindungen: Obwohl this compound hervorsticht, werden verwandte Verbindungen in diesem Zusammenhang nicht explizit aufgeführt.

Biologische Aktivität

Cysmethynil is a small molecule that functions as an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cancer cell proliferation and induce apoptosis.

This compound inhibits ICMT, which plays a crucial role in modifying proteins like Ras GTPases. By inhibiting this enzyme, this compound disrupts the localization and function of these proteins, leading to several downstream effects:

- Induction of Apoptosis : this compound has been shown to promote apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in increased levels of cleaved caspase-7 and p21 in sensitive pancreatic cancer cells, indicating cell cycle arrest and apoptosis induction .

- Inhibition of Tumor Growth : In xenograft models, this compound significantly reduced tumor growth in sensitive cell lines like MiaPaCa2 while having minimal effects on resistant lines .

- Impact on Cellular Energy Metabolism : The inhibition of ICMT leads to mitochondrial dysfunction and energy depletion in cancer cells, which is associated with the upregulation of p21 and subsequent apoptotic pathways .

In Vitro Studies

This compound has been evaluated across various cancer types, demonstrating notable biological activities:

In Vivo Studies

This compound's efficacy was also confirmed in animal models:

- In a study involving mice with xenografted MiaPaCa2 cells, treatment with this compound resulted in significant tumor regression at both low and high doses .

- In models of malignant pleural effusion (MPE), this compound reduced pleural fluid accumulation and inhibited tumor-associated angiogenesis .

Case Study 1: Pancreatic Cancer

A study focused on pancreatic cancer cell lines revealed that this compound effectively inhibited proliferation in sensitive lines (e.g., MiaPaCa2) while showing no significant effect on resistant lines (e.g., HPAF-II). The mechanism involved mitochondrial dysfunction leading to energy depletion and subsequent apoptosis through p21 activation .

Case Study 2: Malignant Pleural Effusion

In murine models of MPE induced by lung adenocarcinoma and mesothelioma, this compound demonstrated the ability to limit pleural fluid accumulation significantly. It enhanced macrophage homing to the pleural space while inhibiting tumor-induced macrophage polarization towards an M2 phenotype, suggesting a dual role in modulating immune responses alongside direct anti-tumor effects .

Research Findings Summary

Recent research indicates that this compound not only inhibits tumor growth but also modulates the tumor microenvironment by affecting angiogenesis and immune cell behavior. Its ability to induce apoptosis through mitochondrial dysfunction positions it as a promising candidate for further development in cancer therapies.

Eigenschaften

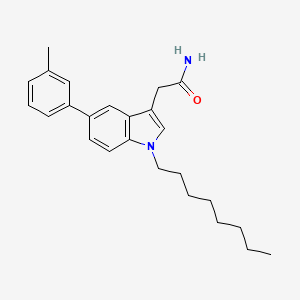

IUPAC Name |

2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBOOVPFRZHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426093 | |

| Record name | Cysmethynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851636-83-4 | |

| Record name | Cysmethynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851636-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysmethynil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysmethynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSMETHYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.